
4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% (4-C3-TFMPB) is a chemical compound with a unique structure and properties that have been studied in recent years. It has a variety of applications in scientific research, ranging from biochemical and physiological effects to its use as a reagent in laboratory experiments.
Scientific Research Applications
4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a range of organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs. It has also been used as a starting material for the synthesis of fluorinated compounds and as a catalyst in organic reactions. In addition, 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and cyclooxygenase-2 (COX-2).
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% is not well understood. However, it has been suggested that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the activity of tyrosine kinase, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% have not been extensively studied. However, in vitro studies have shown that the compound can inhibit the activity of cyclooxygenase-2 (COX-2) and tyrosine kinase. In addition, 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and antifungal properties.
Advantages and Limitations for Lab Experiments
The use of 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. For example, it is a relatively inexpensive reagent and is readily available. In addition, the compound is stable and can be stored for long periods of time. However, there are also some limitations to its use. For example, the compound is toxic and should be handled with care. In addition, the compound is sensitive to light and air and should be stored in a dark, airtight container.
Future Directions
There are several potential future directions for 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95%. For example, further research could be conducted to elucidate its mechanism of action and to explore its potential applications in drug development. In addition, further studies could be conducted to investigate its potential as an anti-inflammatory and antifungal agent. Finally, further research could be conducted to explore its potential as a reagent in the synthesis of other organic compounds.
Synthesis Methods
The synthesis of 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% has been reported in the literature. The most commonly used method involves the reaction of 4-chloro-3-methylbenzoic acid and 4-trifluoromethylphenol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 1-2 hours. The reaction yields 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% as a white crystalline solid, with a purity of 95%.
properties
IUPAC Name |
4-chloro-3-[4-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-6-3-9(13(19)20)7-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUHFAFSLRZXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680894 |
Source


|
| Record name | 6-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1261493-14-4 |
Source


|
| Record name | 6-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


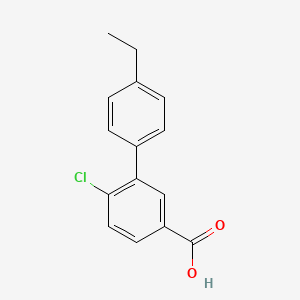
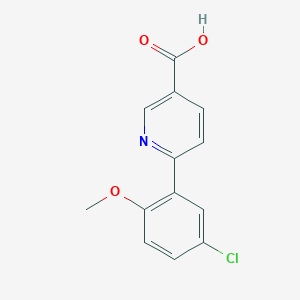

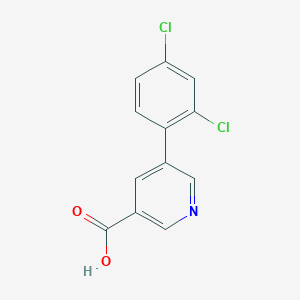

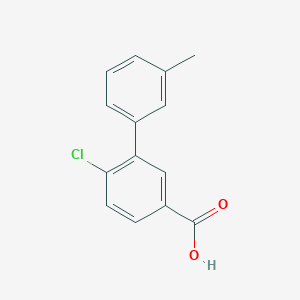

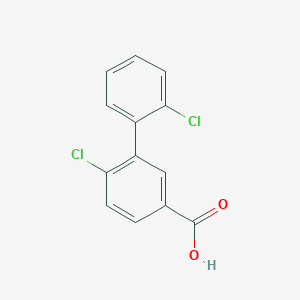
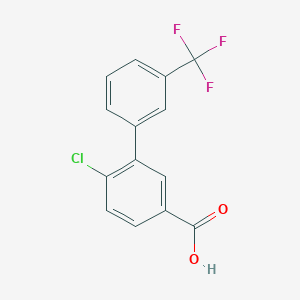

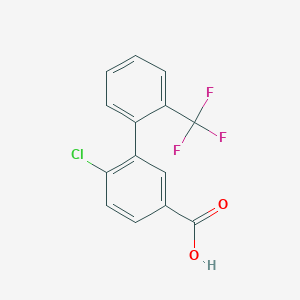

![C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6364348.png)